3-Methoxy-11-methyldibenz(b,f)oxazepine-8-carboxylate

Overview

Description

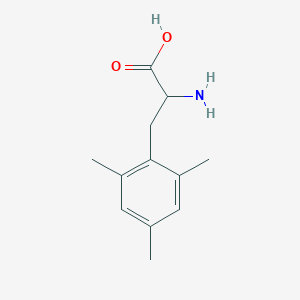

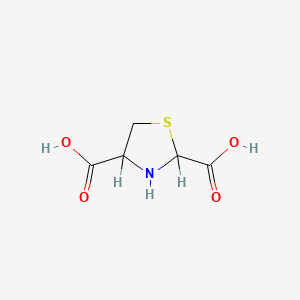

BY-1949 is a novel dibenzoxazepine derivative with the molecular formula C16H13NO4. It has been studied for its potential pharmacological effects, particularly in the modulation of cerebral blood flow and neuronal activity. This compound has shown promise in enhancing the relaxant responses to adenosine and modulating responses to noxious stimuli in the central nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BY-1949 involves the formation of the dibenzoxazepine core structure This can be achieved through a series of substitution reactions on aromatic compoundsTypical reagents used in these reactions include aryl halides, diazonium salts, and arylboronic acids .

Industrial Production Methods: Industrial production of BY-1949 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as advanced purification techniques such as crystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: BY-1949 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert BY-1949 to its reduced forms, potentially altering its pharmacological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents like aryl halides, diazonium salts, and arylboronic acids are employed under conditions that favor substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry: It serves as a model compound for studying the reactivity of dibenzoxazepine derivatives and their chemical transformations.

Mechanism of Action

BY-1949 exerts its effects by modulating the response to adenosine in the central nervous system. It enhances the relaxant responses to adenosine by increasing the levels of cyclic guanosine monophosphate within the cerebral artery. This action is likely mediated through endothelium-dependent mechanisms, involving the activation of specific receptors and signaling pathways .

Comparison with Similar Compounds

Dipyridamole: Another compound that enhances the relaxant responses to adenosine, but with different potency and selectivity.

Flavone Derivatives: Compounds like flavanone and flavone share some structural similarities with BY-1949 and exhibit related biological activities.

Uniqueness: BY-1949 is unique in its specific modulation of cerebral blood flow and neuronal activity, which distinguishes it from other similar compounds. Its selective potentiation of adenosine responses and the involvement of cyclic guanosine monophosphate elevation make it a valuable compound for research and potential therapeutic applications .

Properties

CAS No. |

90158-59-1 |

|---|---|

Molecular Formula |

C16H13NO4 |

Molecular Weight |

283.28 g/mol |

IUPAC Name |

9-methoxy-6-methylbenzo[b][1,4]benzoxazepine-3-carboxylic acid |

InChI |

InChI=1S/C16H13NO4/c1-9-12-5-4-11(20-2)8-15(12)21-14-6-3-10(16(18)19)7-13(14)17-9/h3-8H,1-2H3,(H,18,19) |

InChI Key |

JTZGDJSJVQONAV-UHFFFAOYSA-N |

SMILES |

CC1=NC2=C(C=CC(=C2)C(=O)O)OC3=C1C=CC(=C3)OC |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2)C(=O)O)OC3=C1C=CC(=C3)OC |

Key on ui other cas no. |

90158-59-1 |

Synonyms |

3-methoxy-11-methyldibenz(b,f)oxazepine-8-carboxylate BY 1949 BY-1949 |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6aS,12bR)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine-10,11-diol](/img/structure/B1206605.png)

![Cephalotaxine, 4-methyl 2-hydroxy-2-(4-hydroxy-4-methylpentyl)butanedioate (ester), [3(R)]-](/img/structure/B1206611.png)

![2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide](/img/structure/B1206618.png)